(2-Chloro-3-cyanopyridin-4-yl)boronic acid
Overview
Description
(2-Chloro-3-cyanopyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry, due to its ability to form carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-cyanopyridin-4-yl)boronic acid typically involves the borylation of 2-chloro-3-cyanopyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3-cyanopyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl derivatives.
Chan-Lam Coupling: This reaction involves the coupling of the boronic acid with amines or alcohols in the presence of a copper catalyst to form C-N or C-O bonds.
Oxidation: The boronic acid can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Chan-Lam Coupling: Copper catalysts (e.g., Cu(OAc)2), bases (e.g., pyridine), and solvents (e.g., dichloromethane).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or alkenyl derivatives.
Chan-Lam Coupling: Amines or ethers.
Oxidation: Phenols.
Scientific Research Applications
(2-Chloro-3-cyanopyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of (2-Chloro-3-cyanopyridin-4-yl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with transition metal catalysts, facilitating the formation of carbon-carbon or carbon-heteroatom bonds. This reactivity is crucial for the synthesis of various complex molecules.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-3-cyanopyridin-4-yl)boronic acid pinacol ester: A derivative with similar reactivity but different solubility and stability properties.
2,3-Dichloropyridine-4-boronic acid: Another boronic acid derivative with different substitution patterns on the pyridine ring.
4-Pyridylboronic acid: A simpler boronic acid with a pyridine ring, lacking the chloro and cyano substituents.
Uniqueness
This compound is unique due to the presence of both chloro and cyano groups on the pyridine ring, which can influence its reactivity and the types of products formed in coupling reactions. These substituents can also affect the compound’s electronic properties, making it a valuable building block in the synthesis of diverse organic molecules.
Properties
IUPAC Name |
(2-chloro-3-cyanopyridin-4-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClN2O2/c8-6-4(3-9)5(7(11)12)1-2-10-6/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPLECXGTZJQHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)Cl)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660620 | |
Record name | (2-Chloro-3-cyanopyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878194-88-8 | |
Record name | (2-Chloro-3-cyanopyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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